

Strategies to reduce the molecular weight of PROTACs like AR-102

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Compound of Interest		
Compound Name:	AR-102	
Cat. No.:	B1192136	Get Quote

Technical Support Center: PROTAC Molecular Weight Reduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to reduce the molecular weight (MW) of Proteolysis Targeting Chimeras (PROTACs), using **AR-102** as a conceptual example.

Frequently Asked Questions (FAQs)

Q1: Why is reducing the molecular weight of PROTACs a critical objective?

Reducing the molecular weight of PROTACs is a primary goal in their development due to the inherent challenges associated with their large size, which often falls outside the "Rule of Five" typically applied to small molecule drugs.[1][2][3][4][5] High molecular weight (typically 700-1200 Da) can negatively impact crucial pharmacokinetic properties, leading to:

- Poor Solubility: Larger molecules tend to have lower solubility, which can hinder formulation and administration.[3][5]
- Limited Cell Permeability: The ability of a PROTAC to cross the cell membrane and reach its intracellular target is often compromised by its size.[3][4][6]







 Challenging Oral Bioavailability: Achieving good oral absorption is a significant hurdle for high MW compounds.[3]

By reducing the molecular weight, researchers can improve the drug-like properties of PROTACs, potentially leading to better efficacy and more convenient routes of administration.

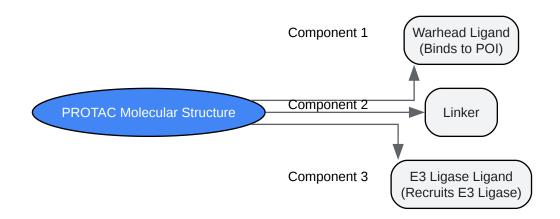
Q2: What are the primary components of a PROTAC that contribute to its high molecular weight?

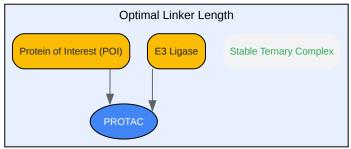
A PROTAC is a heterobifunctional molecule composed of three main parts, all of which contribute to its overall size:[7][8]

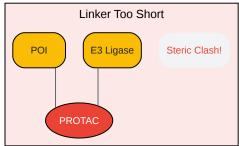
- A "warhead" ligand: This binds to the protein of interest (POI) that is targeted for degradation.
- An E3 ligase ligand: This moiety recruits an E3 ubiquitin ligase. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[9][10][11]
 [12][13]
- A chemical linker: This connects the warhead and the E3 ligase ligand. The length and composition of the linker are critical for the PROTAC's ability to form a stable ternary complex between the POI and the E3 ligase.[14][15][16]

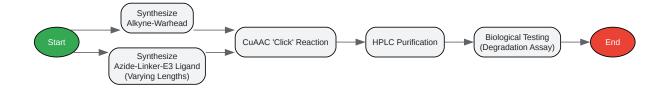
The combined size of these three components results in a molecule that is significantly larger than traditional small-molecule inhibitors.











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